![molecular formula C9H8F3NO4S B2752268 2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid CAS No. 338962-54-2](/img/structure/B2752268.png)
2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[5-(Trifluoromethyl)-2-pyridinyl]sulfonyl}propanoic acid” is a chemical compound with the molecular formula C9H8F3NO4S . It is also known as 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfonyl}propanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridinyl ring, which is further linked to a propanoic acid moiety via a sulfonyl group (-SO2-) .Applications De Recherche Scientifique
Environmental Fate and Biodegradation
A significant area of research is the microbial degradation of polyfluoroalkyl chemicals, which are potential perfluoroalkyl acid (PFAA) precursors. Studies have investigated the environmental biodegradability of these chemicals, revealing insights into the microbial degradation pathways, half-lives of precursors, and novel degradation intermediates and products (Liu & Avendaño, 2013).
Environmental and Human Health Risks
Research has critically reviewed the bioaccumulation potential of perfluorinated acids, including perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), highlighting the complexities in understanding PFCA bioaccumulation and the need for further research to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).
Treatment and Removal Technologies
Innovative treatment technologies are being explored for the removal of perfluorinated compounds from water. These include sonochemistry, bioremediation, and photolysis, among others. These studies aim to develop more effective and cost-efficient methods for remediation of PFOS- or PFOA-impacted groundwater (Kucharzyk et al., 2017).
Immunotoxicity and Biological Effects
The immunotoxicity of PFOA and PFOS has been a focus of study, particularly regarding their ability to alter inflammatory responses, cytokine production, and other immune parameters in experimental animals and potentially in humans. Some studies suggest that these effects may occur independently of peroxisome proliferator-activated receptor alpha (PPARalpha), which is less expressed in humans compared to rodents, indicating the need for further research into the mechanisms of action of these compounds (DeWitt et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-5(8(14)15)18(16,17)7-3-2-6(4-13-7)9(10,11)12/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMPWPHNYBITAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)
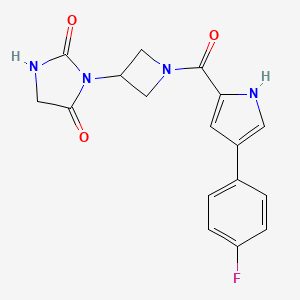
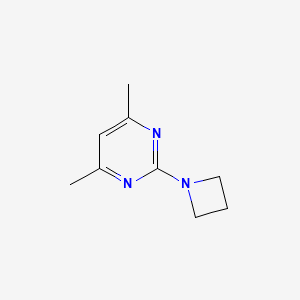
![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)
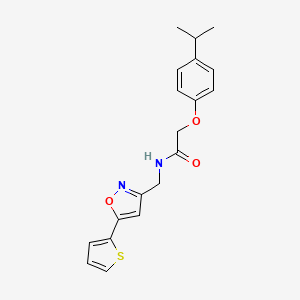
![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)
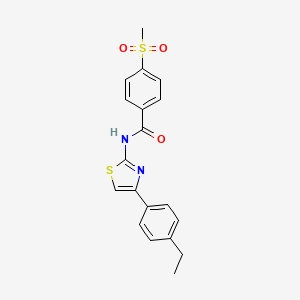
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)
![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2752201.png)
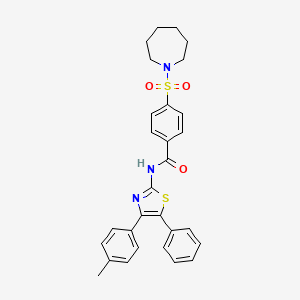
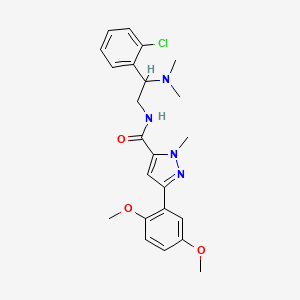
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)